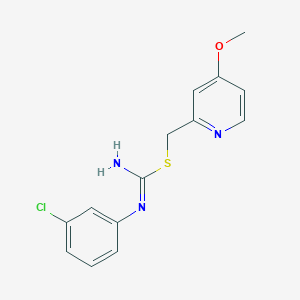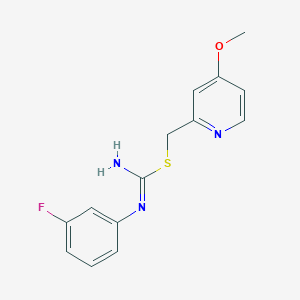
1,3-Diphenyl-3-(4-toluidino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-3-(4-toluidino)-1-propanone is an organic compound with the molecular formula C22H21NO It is known for its unique structure, which includes a 4-methylphenyl group attached to an amino group, and a diphenylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-(4-toluidino)-1-propanone typically involves the reaction of 4-methylaniline with benzaldehyde derivatives under specific conditions. One common method includes the use of a condensation reaction where 4-methylaniline reacts with benzaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-3-(4-toluidino)-1-propanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkylating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, alkylated derivatives.
Applications De Recherche Scientifique
1,3-Diphenyl-3-(4-toluidino)-1-propanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-3-(4-toluidino)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as those related to inflammation and cell proliferation.
Pathways Involved: It may modulate signaling pathways, including those related to oxidative stress and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Methylphenyl)amino]propanehydrazide: Known for its antibacterial activity.
N-(3-Amino-4-methylphenyl)benzamide: Used in medicinal chemistry as a building block for drug candidates.
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate:
Uniqueness
1,3-Diphenyl-3-(4-toluidino)-1-propanone stands out due to its unique structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets.
Propriétés
Formule moléculaire |
C22H21NO |
|---|---|
Poids moléculaire |
315.4g/mol |
Nom IUPAC |
3-(4-methylanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO/c1-17-12-14-20(15-13-17)23-21(18-8-4-2-5-9-18)16-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3 |
Clé InChI |
BMXOCSRQSZBTOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine](/img/structure/B374013.png)


![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(diphenylmethylene)-1-piperidinyl]butanamide](/img/structure/B374020.png)
![(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)acetic acid](/img/structure/B374024.png)



![(4-methoxy-2-pyridinyl)methyl N-[3-(trifluoromethyl)phenyl]imidothiocarbamate](/img/structure/B374029.png)

![[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B374033.png)
![3-[3-Bromo-2-oxo-5-(4-phenyl-1-piperazinyl)-3-cyclopenten-1-yl]-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B374035.png)
![[4-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374036.png)
![[(3aR,4R,5R,6aS)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374038.png)
